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SHANGHAI, China – December 4, 2025 – As the field of oncology rapidly advances, antibody-

drug conjugates (ADCs) are emerging as a cornerstone of precision medicine. Among the

promising candidates is HLX43, a novel anti-programmed death-ligand 1 (PD-L1) targeting

ADC. This guide provides a comprehensive cross-validation of HLX43's mechanism of action,

supported by preclinical and clinical data, and a comparative analysis with other relevant

therapies. Designed for researchers, scientists, and drug development professionals, this

document aims to offer an objective overview to inform future research and clinical

development.

Executive Summary
HLX43 is an investigational antibody-drug conjugate composed of a fully humanized anti-PD-

L1 IgG1 monoclonal antibody, a novel cleavable tripeptide linker, and a topoisomerase I

inhibitor payload, with a drug-to-antibody ratio (DAR) of approximately 8.[1][2][3][4][5][6] Its

dual mechanism of action, combining targeted delivery of a cytotoxic payload to tumor cells

and immune checkpoint blockade, positions it as a promising therapeutic for a variety of solid

tumors, particularly those resistant to conventional immunotherapies.[1][2][3][6] Preclinical and

clinical studies have demonstrated its potential for potent anti-tumor activity and a manageable

safety profile.[5][7]
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Mechanism of Action of HLX43
HLX43's innovative design allows for a multi-pronged attack on cancerous cells. The anti-PD-

L1 antibody component of HLX43 specifically binds to PD-L1 expressed on the surface of

tumor cells.[8] This binding initiates a dual-action response:

Targeted Cytotoxicity: Upon binding, the HLX43-PD-L1 complex is internalized by the tumor

cell through receptor-mediated endocytosis.[1][2][3][6] Inside the cell, the novel linker is

cleaved, releasing the potent topoisomerase I inhibitor payload.[1][2][3][6] This cytotoxic

agent induces DNA double-strand breaks, disrupting DNA replication and ultimately leading

to tumor cell apoptosis.[8][9]

Bystander Effect: The released topoisomerase I inhibitor is membrane-permeable, allowing it

to diffuse into neighboring tumor cells, regardless of their PD-L1 expression status. This

"bystander effect" enhances the anti-tumor activity of HLX43.[1][2][3][6]

Immune Checkpoint Blockade: By binding to PD-L1, the antibody component of HLX43 also

blocks the interaction between PD-L1 and its receptor, PD-1, on T cells.[8] This disruption of

the PD-1/PD-L1 signaling pathway reinvigorates the patient's anti-tumor immune response.

[1][2][3][6]
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Figure 1: Dual Mechanism of Action of HLX43.

Comparative Performance Analysis
HLX43 is being evaluated in a landscape of emerging ADCs and existing cancer therapies. A

direct comparison with other agents targeting PD-L1 or utilizing topoisomerase I inhibitors

provides context for its potential clinical utility.

Comparison with Other Anti-PD-L1 ADCs
SGN-PDL1V (sabadusab vedotin) is another anti-PD-L1 ADC in clinical development. While

both agents target PD-L1, they differ in their cytotoxic payloads. SGN-PDL1V utilizes

monomethyl auristatin E (MMAE), a microtubule-disrupting agent.[10]
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Feature HLX43
SGN-PDL1V (sabadusab
vedotin)

Target PD-L1 PD-L1

Payload Topoisomerase I Inhibitor
Monomethyl Auristatin E

(MMAE)

Linker Cleavable tripeptide Protease-cleavable

Mechanism

DNA Damage, Bystander

Effect, Immune Checkpoint

Blockade

Microtubule Disruption,

Bystander Effect,

Immunogenic Cell Death

Reported Efficacy (NSCLC)
ORR: 38.1% - 40% (Phase 1b,

2.0 mg/kg)[5][11][12]
ORR: 26.7% (Phase 1)[13]

Reported Efficacy (HNSCC) Data not yet mature ORR: 32.0% (Phase 1)[13]

Table 1: Comparison of HLX43 and SGN-PDL1V.

Comparison with Other Topoisomerase I Inhibitor ADCs
Datopotamab deruxtecan (Dato-DXd) is an ADC that targets TROP-2 and also utilizes a

topoisomerase I inhibitor payload (deruxtecan). While the target is different, the payload class

is the same, offering a point of comparison for the efficacy and safety profile of this class of

cytotoxic agents.
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Feature HLX43
Datopotamab Deruxtecan
(Dato-DXd)

Target PD-L1 TROP-2

Payload Topoisomerase I Inhibitor
Topoisomerase I Inhibitor

(Deruxtecan)

Linker Cleavable tripeptide Cleavable tetrapeptide-based

Mechanism

DNA Damage, Bystander

Effect, Immune Checkpoint

Blockade

DNA Damage, Bystander

Effect

Reported Efficacy (NSCLC)
ORR: 38.1% - 40% (Phase 1b,

2.0 mg/kg)[5][11][12]

ORR: 26.8% (HR+/HER2- BC),

31.8% (TNBC) (Phase 1)[9]

Key Safety Signals
Low hematologic toxicity at 2.0

mg/kg[5]
Stomatitis, nausea, fatigue[14]

Table 2: Comparison of HLX43 and Datopotamab Deruxtecan.

Supporting Experimental Data
The clinical development of HLX43 is supported by a growing body of preclinical and clinical

data.

Preclinical Studies
In preclinical models, HLX43 has demonstrated potent anti-tumor effects in various cancer cell

lines and patient-derived xenograft (PDX) models, including those resistant to PD-1/PD-L1

monoclonal antibodies.[7][9] In vitro studies confirmed high-affinity binding to PD-L1 and

efficient internalization.[15] In vivo studies in xenograft models showed significant tumor growth

inhibition and, in some cases, tumor regression.[15]

Clinical Trial Data
Phase 1 Study (NCT06115642): This first-in-human, open-label study evaluated the safety,

tolerability, and pharmacokinetics of HLX43 in patients with advanced/metastatic solid tumors.
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[16] The study consisted of a dose-escalation phase (Part 1a) and a dose-expansion phase

(Part 1b).[11][12]

Efficacy: In the dose-escalation phase, the investigator-assessed overall response rate

(ORR) was 36.8%.[5] In the dose-expansion phase at 2.0 mg/kg in patients with non-small

cell lung cancer (NSCLC), the ORR was 38.1%, and the disease control rate (DCR) was

81.0%.[11][12] Notably, in patients with squamous NSCLC, the ORR was 40%.[5]

Safety: HLX43 was generally well-tolerated.[11][12] At the 2.0 mg/kg dose level, there was

low hematologic toxicity, with no reported cases of grade ≥3 platelet or neutrophil count

decrease.[5]

Clinical
Trial

Phase
Patient
Population

Dose ORR DCR

NCT0611564

2
1a

Advanced

Solid Tumors
Escalating 36.8% -

NCT0611564

2
1b NSCLC 2.0 mg/kg 38.1% 81.0%

NCT0611564

2

1b

(subgroup)

Squamous

NSCLC
2.0 mg/kg 40.0% -

Table 3: Summary of Phase 1 Clinical Trial Data for HLX43.

Phase 2 Study (NCT06907615): An open-label, multi-center, global Phase 2 clinical study is

currently ongoing to further evaluate the efficacy and safety of HLX43 in patients with advanced

NSCLC.[15][17][18][19][20]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used in the preclinical and clinical evaluation

of ADCs like HLX43.

In Vivo Xenograft Model for Efficacy Assessment
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This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a

subcutaneous xenograft model.
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Model Setup
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1. Tumor Cell Culture
(e.g., PD-L1 expressing cell line)

2. Subcutaneous Implantation
into Immunodeficient Mice

3. Tumor Growth Monitoring

4. Randomization into
Treatment Groups

5. Administration of HLX43,
Vehicle, and Controls

6. Continued Monitoring of
Tumor Volume and Body Weight

7. Study Endpoint Reached

8. Calculation of Tumor
Growth Inhibition (TGI)

9. Statistical Analysis
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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